molecular formula C9H12N2O B1649853 1-(2-Methoxypyridin-4-YL)cyclopropanamine CAS No. 1060806-99-6

1-(2-Methoxypyridin-4-YL)cyclopropanamine

Cat. No. B1649853
CAS RN: 1060806-99-6
M. Wt: 164.20
InChI Key: MSLFJTYXBSUGCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-Methoxypyridin-4-YL)cyclopropanamine” is a chemical compound with the CAS Number: 1060806-99-6 . It has a molecular weight of 164.21 . The IUPAC name for this compound is 1-(2-methoxy-4-pyridinyl)cyclopropanamine . It is typically stored at 4 degrees Celsius and is available in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12N2O/c1-12-8-6-7(2-5-11-8)9(10)3-4-9/h2,5-6H,3-4,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 164.21 . The compound’s InChI key is MSLFJTYXBSUGCV-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis of Neurotransmitter Analogues

  • The compound has been used in the synthesis of constrained analogues of neurotransmitters like histamine and tryptamine. These analogues are known to inhibit monoamine oxidase and mimic hallucinogens, indicating their potential role in neurochemical research (Faler & Joullié, 2007).

Key Intermediate in Drug Synthesis

  • It serves as a chiral intermediate in synthesizing a corticotropin-releasing factor-1 receptor antagonist, highlighting its importance in developing new therapeutic agents (Parker et al., 2012).

Exploration of Antibacterial Agents

  • The compound has been investigated in the context of quinolone antibiotics, focusing on its role in antibacterial activity and potential side effects, contributing to the development of safer and more effective antibiotics (Sánchez et al., 1995).

Synthesis of Alkaloids

  • It has been utilized in the synthesis of complex natural products, such as Lycopodium alkaloids, showcasing its application in organic synthesis and drug discovery (Bisai & Sarpong, 2010).

Synthesis of Chiral Cyclopropanes

  • The compound is involved in the synthesis of chiral cyclopropanes, which are selective α4β2-Nicotinic Acetylcholine Receptor Partial Agonists, indicating its potential in developing antidepressant treatments (Onajole et al., 2016).

Development of Novel PET Agents

  • It has been used in synthesizing carbon-11-labeled isonicotinamides, which are potential PET agents for imaging GSK-3 enzyme in Alzheimer's disease, highlighting its relevance in neurodegenerative disease research (Gao et al., 2017).

Safety and Hazards

The safety data sheet (SDS) for “1-(2-Methoxypyridin-4-YL)cyclopropanamine” includes hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

properties

IUPAC Name

1-(2-methoxypyridin-4-yl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-12-8-6-7(2-5-11-8)9(10)3-4-9/h2,5-6H,3-4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLFJTYXBSUGCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C2(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201271606
Record name 1-(2-Methoxy-4-pyridinyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201271606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1060806-99-6
Record name 1-(2-Methoxy-4-pyridinyl)cyclopropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060806-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxy-4-pyridinyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201271606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxypyridin-4-YL)cyclopropanamine
Reactant of Route 2
Reactant of Route 2
1-(2-Methoxypyridin-4-YL)cyclopropanamine
Reactant of Route 3
Reactant of Route 3
1-(2-Methoxypyridin-4-YL)cyclopropanamine
Reactant of Route 4
Reactant of Route 4
1-(2-Methoxypyridin-4-YL)cyclopropanamine
Reactant of Route 5
Reactant of Route 5
1-(2-Methoxypyridin-4-YL)cyclopropanamine
Reactant of Route 6
Reactant of Route 6
1-(2-Methoxypyridin-4-YL)cyclopropanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.